Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the oxadiazole ring: This step may involve the reaction of appropriate precursors under specific conditions to form the oxadiazole ring.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or tool compound in biological studies.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which can also exhibit diverse biological properties.
Piperazine derivatives: Known for their use in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs.
Uniqueness
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
CAS No. |
311314-87-1 |
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Molecular Formula |
C13H20N8O3 |
Molecular Weight |
336.35 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H20N8O3/c1-3-23-13(22)10-9(8-20-6-4-19(2)5-7-20)21(18-15-10)12-11(14)16-24-17-12/h3-8H2,1-2H3,(H2,14,16) |
InChI Key |
ZHJGIGXKXTUMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)C |
Origin of Product |
United States |
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